molecular formula C10H9BrN2O2 B1149806 ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate CAS No. 103590-10-9

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B1149806
CAS No.: 103590-10-9
M. Wt: 269.09466
InChI Key:
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Description

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound might be explored for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.

Mechanism of Action

The mechanism by which ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(5-bromo-2-pyridyl)acrylate
  • Ethyl 2-(5-chloro-1H-pyridin-2-ylidene)-2-cyanoacetate
  • Ethyl 2-(5-fluoro-1H-pyridin-2-ylidene)-2-cyanoacetate

Uniqueness

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLLNBSJYJESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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